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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of targeted delivery systems for the

potent antifungal agent, Amphotericin B (AmB). AmB is a broad-spectrum polyene antibiotic

that remains a cornerstone for treating life-threatening systemic fungal infections.[1][2] Its

primary mechanism of action involves binding to ergosterol, a key component of the fungal cell

membrane. This binding disrupts membrane integrity by forming pores, which leads to the

leakage of essential intracellular ions and ultimately results in fungal cell death.[2][3][4]

Despite its efficacy, the clinical use of conventional AmB formulated with deoxycholate is

severely limited by significant side effects, most notably dose-dependent nephrotoxicity.[1][2]

This toxicity arises from AmB's ability to also bind to cholesterol in mammalian cell membranes,

albeit with a lower affinity than for ergosterol.[2][3] To mitigate these adverse effects and

improve the therapeutic index, various targeted delivery systems have been developed. These

systems aim to encapsulate AmB, altering its pharmacokinetic profile, reducing its interaction

with host cells, and promoting its accumulation at the site of infection.[5][6]

This document summarizes the key characteristics of different AmB delivery platforms,

presents comparative data in structured tables, and provides detailed protocols for the

formulation and evaluation of these systems.
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The following tables summarize quantitative data for various AmB formulations, including

commercial products and experimental systems, to facilitate comparison.

Table 1: Physicochemical Properties of Amphotericin B Nanoparticle Formulations

Formulation
Type

Core
Component
s

Average
Size (nm)

Entrapment
Efficiency
(%)

Drug
Loading (%)

Reference(s
)

Liposomal

AmB

(AmBisome

®)

HSPC,
Cholesterol,
DSPG

< 100 > 90%
~10% (w/w
lipid)

[7]

PLGA

Nanoparticles

Poly(lactic-

co-glycolic)

acid

189.5 ± 90 94.0 ± 1.3 Not Reported [8]

PLGA-PEG

Nanoparticles

PLGA,

Polyethylene

glycol

169.0 ± 6.9 92.8 ± 2.9 Not Reported [8]

Solid Lipid

Nanoparticles

(SLNs)

Compritol

888 ATO,

Tween 80

111.1 ± 2.2 93.8 ± 1.8 Not Reported [9]

PEGylated

NLCs

mPEG-2K-

DSPE, Lipids
218 ± 5 92.7 ± 2.5 4.6 ± 0.1 [10]

| Gelatin Nanoparticles | Gelatin | ~213 | ~49.0 | Not Reported |[11] |
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Formulation
Fungal
Species

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Cytotoxicity
Assay (Cell
Line)

Reference(s
)

Conventiona

l AmB

(Fungizone®

)

Candida
albicans

0.03 - 1.0
Not
Reported

High
Hemolysis

[4]

Conventional

AmB

(CAmphoB)

Candida auris
≥ 2 (77% of

isolates)
Not Reported Not Reported [12]

Liposomal

AmB

(AmBisome®

)

Candida auris 1.0 2.0

Low

Hemolysis

(vs.

CAmphoB)

[12]

Solid Lipid

Nanoparticles

(AmbiOnp)

Candida

albicans
7.812 Not Reported Not Reported [13]

| PEGylated NLCs | AmB-resistant Candida | Significantly better than Fungizone™ | Not

Reported | Not Reported |[10] |

Table 3: In Vivo Efficacy of Targeted Amphotericin B Formulations in Murine Models
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Formulation
Infection
Model

Dosing
Regimen

Outcome Reference(s)

Liposomal AmB

(AmBisome®)

Disseminated
C. auris

7.5 mg/kg

Significant
reduction in
kidney fungal
burden
(P=0.028)

[14]

Liposomal AmB

(AmBisome®)

Disseminated C.

glabrata

up to 20

mg/kg/day

Dose-dependent

reduction in

kidney fungal

burden

[15]

PEG-Coated

Liposomes

Severe Systemic

C. albicans

Single dose 5

mg/kg

0% mortality vs.

70% for

AmBisome (5

daily doses)

[16]

Amphotericin B

Lipid Complex

(ABLC)

Systemic

Aspergillus
Not Specified

Effective in vivo

despite apparent

in vitro

resistance

[17]

| Oral SLNs (AmbiOnp) | Pharmacokinetic Study | Oral Gavage | Cmax comparable to IV

Fungizone®, low kidney accumulation |[13] |

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established methods in the literature and serve as a guide for researchers.

Protocol 1: Preparation of Amphotericin B-Loaded PLGA-PEG Nanoparticles

This protocol is adapted from the modified emulsification-diffusion method.[8][18]

Preparation of Organic Phase:
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Dissolve 100 mg of PLGA-PEG copolymer in 5 mL of a suitable organic solvent (e.g., ethyl

acetate).

Dissolve 10 mg of Amphotericin B in a minimal amount of DMSO (e.g., 0.5 mL).

Add the AmB solution to the polymer solution and mix until a homogenous organic phase

is achieved.

Preparation of Aqueous Phase:

Prepare a 2% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized

water.

Saturate the aqueous phase with the organic solvent used in Step 1 by mixing and

allowing the phases to separate. Use the resulting aqueous phase for emulsification.

Emulsification:

Add the organic phase to 20 mL of the saturated aqueous phase under high-speed

homogenization (e.g., 15,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.

Solvent Diffusion:

Pour the resulting emulsion into a larger volume of deionized water (e.g., 200 mL) under

gentle magnetic stirring.

Allow the organic solvent to diffuse into the aqueous phase and evaporate under stirring

for 4-6 hours at room temperature. This leads to the precipitation of the nanoparticles.

Nanoparticle Recovery:

Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

Discard the supernatant and wash the nanoparticle pellet twice with deionized water to

remove excess PVA and non-encapsulated drug.

Resuspend the final pellet in a small volume of water and lyophilize for long-term storage.
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Protocol 2: Characterization of Nanoparticles

Particle Size and Zeta Potential:

Resuspend a small amount of lyophilized nanoparticles in deionized water.

Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean

hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Drug Entrapment Efficiency (DEE):

Accurately weigh 10 mg of lyophilized AmB-loaded nanoparticles.[18]

Dissolve the nanoparticles in a suitable organic solvent (e.g., a mixture of

Dichloromethane and Acetonitrile) to release the entrapped drug.[18]

Quantify the amount of AmB using a validated HPLC method or UV-Vis

spectrophotometry.

Calculate DEE using the following formula: DEE (%) = (Mass of Drug in Nanoparticles /

Initial Mass of Drug Used) x 100

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 broth

microdilution method.

Inoculum Preparation:

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for

24-48 hours.

Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to

match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of

0.5-2.5 x 10³ CFU/mL.
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Drug Dilution:

Prepare serial two-fold dilutions of the AmB nanoparticle formulations and a control (e.g.,

conventional AmB) in a 96-well microtiter plate using RPMI-1640 medium.

Incubation:

Add the prepared fungal inoculum to each well.

Include a drug-free well (growth control) and an inoculum-free well (sterility control).

Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the

antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction)

compared to the growth control, as determined visually or spectrophotometrically.

Protocol 4: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

All animal procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).[12][14]

Animal Model:

Use immunocompromised female BALB/c mice (e.g., rendered leukopenic via

cyclophosphamide administration).[14][16]

Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal

dose of C. auris or C. albicans (e.g., 3 x 10⁴ CFU/mouse).[12][16]

Treatment Groups:

Divide the infected mice into groups (n=10 per group):

Group 1: Untreated Control (vehicle only).
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Group 2: Conventional AmB (e.g., 1 mg/kg).

Group 3: Test Formulation (e.g., AmB-NPs at 5 mg/kg).

Group 4: Test Formulation (e.g., AmB-NPs at 7.5 mg/kg).

Drug Administration and Monitoring:

Begin treatment 24 hours post-infection. Administer formulations intravenously for a

specified duration (e.g., 4 consecutive days).[19]

Monitor the mice daily for survival, weight loss, and clinical signs of illness for up to 35

days.[19]

Fungal Burden Assessment:

At a predetermined endpoint (e.g., day 7 post-infection), euthanize a subset of mice from

each group.

Aseptically harvest target organs (kidneys, spleen, liver).

Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to

determine the number of CFU per gram of tissue.

Data Analysis:

Compare survival curves between groups using the log-rank (Mantel-Cox) test.

Compare fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U

test). A p-value < 0.05 is typically considered significant.

Visualizations: Workflows and Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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